molecular formula C13H10BrNO B1373701 5-(3-Bromobenzoyl)-2-methylpyridine CAS No. 1187169-25-0

5-(3-Bromobenzoyl)-2-methylpyridine

Cat. No.: B1373701
CAS No.: 1187169-25-0
M. Wt: 276.13 g/mol
InChI Key: PJZAQDUMGIWFAF-UHFFFAOYSA-N
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Description

5-(3-Bromobenzoyl)-2-methylpyridine (CAS 1187169-25-0) is a chemical compound with the molecular formula C13H10BrNO and a molecular weight of 276.13 . This compound is intended for research and development applications, specifically in the field of medicinal chemistry, where it serves as a valuable synthetic intermediate . The structure of this compound, which incorporates both a bromobenzoyl group and a methylpyridine ring, makes it a versatile building block for the synthesis of more complex, pharmacologically active molecules . Researchers utilize such pyridine derivatives as key precursors in the development of novel heterocyclic compounds, which are core structural motifs found in numerous biologically active substances and functional materials . The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, a common strategy in modern organic synthesis to create diverse chemical libraries for screening . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZAQDUMGIWFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profiles of 5 3 Bromobenzoyl 2 Methylpyridine

Mechanistic Investigations of Electrophilic and Nucleophilic Transformations on Pyridine (B92270) and Benzoyl Moieties

The dual aromatic systems in 5-(3-bromobenzoyl)-2-methylpyridine, the pyridine and the brominated benzene (B151609) ring, are the primary sites for electrophilic and nucleophilic transformations.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Any electrophilic attack would be directed to the positions meta to the nitrogen (C3 and C5). However, the C5 position is already substituted with the bulky benzoyl group. The C2-methyl group provides a slight activating effect through hyperconjugation.

The benzoyl moiety contains two key reactive sites: the carbonyl group and the benzene ring. The carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack. The benzene ring is substituted with two deactivating groups: the meta-directing acyl group and the ortho-, para-directing but deactivating bromine atom. This substitution pattern makes the benzene ring significantly less reactive towards electrophilic substitution compared to unsubstituted benzene.

Nucleophilic Transformations:

A primary example of a nucleophilic transformation is the palladium-catalyzed Suzuki cross-coupling reaction , which targets the carbon-bromine bond. The generally accepted mechanism for this reaction, as it would apply to this compound, involves a catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (the bromobenzoyl moiety) to form a palladium(II) intermediate.

Transmetalation: The organoborane coupling partner (e.g., an arylboronic acid), after activation with a base, transfers its organic group to the palladium(II) complex, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst, which re-enters the cycle. organic-chemistry.org

This reaction is a powerful tool for forming new carbon-carbon bonds at the site of the bromine atom.

Another potential transformation is Nucleophilic Aromatic Substitution (SNAr) . While the bromobenzene (B47551) ring is not highly activated for SNAr, the pyridine ring can undergo such reactions, especially at positions ortho or para to the ring nitrogen if a good leaving group is present. In related 5-bromo-2,4-dichloropyrimidine (B17362) systems, sequential SNAr reactions have been demonstrated, where chlorides are displaced by amines. nih.gov This suggests that under specific conditions, other leaving groups on the pyridine moiety of related structures could be targeted by nucleophiles.

Kinetic and Thermodynamic Considerations in Bromobenzoylpyridine Reaction Systems

The rates and outcomes of reactions involving bromobenzoylpyridines are governed by kinetic and thermodynamic principles. While specific data for this compound is not extensively published, valuable insights can be drawn from studies on analogous systems, particularly for the Suzuki cross-coupling reaction.

Kinetic Factors: The rate of the Suzuki reaction is significantly influenced by the electronic nature of the substituents on the aryl bromide. Electron-withdrawing groups tend to accelerate the rate-determining oxidative addition step, leading to higher reaction rates. Conversely, electron-donating groups slow it down. This is quantified by the turnover frequency (TOF), which measures the number of moles of product formed per mole of catalyst per hour.

Kinetic Data for Suzuki Coupling of Substituted Aryl Bromides with Phenylboronic Acid
Aryl Bromide Substituent (para-position)Turnover Frequency (TOF) (h⁻¹)Reaction Yield (%)Reference
-NO₂ (electron-withdrawing)3343Not specified researchgate.net
-OCH₃ (electron-donating)2744Not specified researchgate.net
-H (unsubstituted)Not specifiedNot specified researchgate.net
-NH₂ (electron-donating)149662 researchgate.net

For this compound, the benzoyl group acts as an electron-withdrawing substituent, which would be expected to facilitate the oxidative addition step and lead to a relatively high reaction rate in Suzuki couplings.

The apparent activation energy (Ea,app) is another critical kinetic parameter. For a Suzuki reaction using palladium nanoparticles, an Ea,app of 58.3 kJ/mol has been reported. psecommunity.org This value is lower than that for some homogeneous Pd(II) complexes (111–116 kJ/mol), indicating a lower energy barrier for the reaction with the nanoparticle catalyst. psecommunity.org

Thermodynamic Factors: Thermodynamically, cross-coupling reactions like the Suzuki coupling are typically favorable due to the formation of a stable biaryl product and a salt byproduct. The choice of base and solvent system is crucial to ensure the reaction proceeds to completion. The base, often a carbonate or phosphate (B84403), plays a key role in activating the boronic acid for the transmetalation step. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Pathways Involving Bromobenzoylpyridine Intermediates

The structure of this compound and its derivatives allows for various intramolecular reactions, leading to complex heterocyclic systems.

Intramolecular Cyclization: A prominent pathway is free-radical cyclization . In related systems, o-bromophenyl-substituted pyrrolylpyridinium salts undergo intramolecular cyclization using radical initiators like AIBN and a radical mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS). doaj.orgbeilstein-journals.org This process involves the formation of an aryl radical at the position of the carbon-bromine bond, which then attacks another part of the molecule, such as an adjacent aromatic ring, to form a new cyclic structure. doaj.orgbeilstein-journals.org This method has been successfully used to synthesize novel polyheterocycles containing pyrrole (B145914) and pyridine rings. doaj.orgbeilstein-journals.org The chemoselectivity of such cyclizations can be controlled by the choice of halogen, allowing for either mono- or bi-cyclization products. doaj.orgbeilstein-journals.org

Rearrangement Pathways: Molecular rearrangements are fundamental processes where the molecular skeleton is reorganized. wikipedia.orgmasterorganicchemistry.com While not documented specifically for this compound, its derivatives could undergo several classical rearrangements:

Dakin Reaction: If the benzoyl group were hydroxylated to form a phenolic ketone, it could undergo the Dakin reaction. This involves the oxidation of an aryl aldehyde or ketone with hydrogen peroxide in the presence of a base to form a benzenediol and a carboxylate. berhamporegirlscollege.ac.in The mechanism proceeds through the migration of the aryl group. wiley-vch.de

Hofmann and Curtius Rearrangements: If the benzoyl moiety were converted to a primary amide or an acyl azide (B81097) derivative, respectively, these compounds could undergo rearrangement to form an amine via an isocyanate intermediate. masterorganicchemistry.com Both reactions involve a key step where a group migrates from a carbonyl carbon to an adjacent nitrogen atom. masterorganicchemistry.com

Bamberger Rearrangement: This reaction involves the conversion of N-phenylhydroxylamines to aminophenols in the presence of a strong acid. wiley-vch.de If a derivative of the title compound were to contain an N-arylhydroxylamine functionality, this pathway could become accessible.

Influence of Electronic and Steric Effects of Substituents on Reaction Selectivity and Yields

The selectivity and efficiency of reactions performed on this compound are profoundly influenced by the electronic properties and steric bulk of its substituents.

Electronic Effects:

Pyridine Ring: The nitrogen atom strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C3 and C5 positions. The methyl group at C2 is a weak activator, slightly enhancing the reactivity of the ring.

Benzoyl Ring: The acyl group (C=O) is a strong deactivating, meta-directing group for electrophilic substitution. The bromine atom is also deactivating but directs ortho- and para-. The combined effect of these two groups makes the benzoyl ring highly unreactive towards electrophiles. For nucleophilic reactions like the Suzuki coupling, the electron-withdrawing nature of the acyl group enhances the reactivity of the C-Br bond. researchgate.net

Steric Effects: Steric hindrance plays a critical role in determining reaction outcomes.

The benzoyl group at C5 of the pyridine ring presents significant steric bulk, potentially hindering the approach of reagents to the adjacent C4 and C6 positions of the pyridine ring.

The methyl group at C2 provides some steric shielding for the adjacent nitrogen atom and the C3 position.

In the benzoyl ring, the positions ortho to the bromine (C2' and C4') and ortho to the carbonyl group (C2' and C6') are the most sterically hindered.

Studies on related substituted pyridines have shown that the substitution pattern is crucial for reactivity. For instance, a substituent at the 3-position of a pyridine ring was found to completely abolish the biological activity of a Mer kinase inhibitor, likely due to steric clash with the target protein. nih.gov This highlights how steric hindrance, even from relatively small groups, can prevent the necessary orientation for a reaction or interaction to occur. In a synthetic context, bulky reagents would likely react preferentially at the less hindered positions of the molecule.

Advanced Spectroscopic and Structural Characterization of 5 3 Bromobenzoyl 2 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H-NMR or ¹³C-NMR spectroscopic data for 5-(3-Bromobenzoyl)-2-methylpyridine was found in the public domain. This information is essential for the analysis of proton environments and the carbon framework of the molecule.

¹H-NMR Spectroscopic Analysis for Proton Environments

Detailed experimental ¹H-NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the protons in this compound, are not available.

¹³C-NMR Spectroscopic Analysis for Carbon Frameworks

Specific ¹³C-NMR spectral data, which would provide the chemical shifts for each unique carbon atom in the this compound structure, including the carbonyl carbon, the carbons of the pyridine (B92270) ring, and the carbons of the bromobenzoyl group, could not be retrieved.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

An experimental Infrared (IR) spectrum for this compound, which would detail the characteristic vibrational frequencies (in cm⁻¹) for its functional groups, such as the C=O (ketone) and C-Br stretches, as well as the aromatic C-H and C=C vibrations, is not publicly available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While the molecular weight of this compound is known to be approximately 276.13 g/mol cymitquimica.com, specific mass spectrometry data, including the molecular ion peak (M⁺) and the m/z values of its characteristic fragment ions, could not be found. This data is crucial for confirming the molecular weight and elucidating the fragmentation pathways of the compound.

Elemental Analysis (CHN) for Compositional Verification

No published results of an elemental analysis (CHN analysis) for this compound were located. This analysis would provide the experimental percentages of carbon, hydrogen, and nitrogen in the compound, which are used to verify its empirical formula (C₁₃H₁₀BrNO).

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

There is no indication in the available literature that this compound has been successfully crystallized and its three-dimensional structure determined by single-crystal X-ray diffraction. Consequently, information regarding its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and any intermolecular interactions in the solid state is not available.

Computational and Theoretical Chemistry Studies on 5 3 Bromobenzoyl 2 Methylpyridine

Density Functional Theory (DFT) Investigations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a specific molecule like 5-(3-Bromobenzoyl)-2-methylpyridine, DFT studies would typically involve:

Non-Covalent Interaction (NCI) Analysis

NCI analysis is used to identify and visualize weak interactions both within a molecule and between molecules, which are crucial for understanding crystal packing and supramolecular chemistry.

Hirshfeld Surface Analysis for Intermolecular Contacts:This technique maps the electron distribution of a molecule in a crystal to explore and quantify intermolecular interactions. Fingerprint plots derived from this analysis provide a summary of the types and frequencies of atomic contacts between molecules in the crystal lattice.

Without dedicated studies on this compound, the specific data for bond lengths, bond angles, HOMO-LUMO energy values, MEP color-coded potential ranges, reactivity indices, dipole moment values, and Hirshfeld surface contact percentages remain undetermined. The scientific community has not yet published research that would provide the necessary data to populate the requested detailed analysis. Therefore, a scientifically rigorous article adhering to the specified outline cannot be constructed at this time.

Energy Frameworks Calculations for Crystal Packing Interactions

Specific energy frameworks calculations detailing the crystal packing interactions of this compound are not available in the reviewed literature. This type of analysis is crucial for understanding the stability of the crystal lattice by quantifying the different types of intermolecular forces, such as electrostatic, dispersion, and repulsion energies.

Reduced Density Gradient (RDG) and Topology Analyses

There is no available research that applies Reduced Density Gradient (RDG) and topology analyses to this compound. These methods are used to visualize and characterize non-covalent interactions within a molecular system, providing a qualitative and quantitative understanding of hydrogen bonds, van der Waals interactions, and steric clashes that influence molecular conformation and crystal packing.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

A Natural Bond Orbital (NBO) analysis specifically for this compound, which would elucidate intramolecular charge transfer and hyperconjugative interactions, has not been found in published studies. NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, offering insights into donor-acceptor interactions that contribute to molecular stability.

Mechanistic Pathway Elucidation and Validation via Computational Modeling

Computational modeling to elucidate and validate mechanistic pathways involving this compound is not documented in the accessible scientific literature. Such studies would typically involve calculating transition state energies and reaction coordinates to understand the kinetics and thermodynamics of chemical reactions involving this compound.

Quantum Chemical Correlations with Molecular Properties and Reactivity

While general principles of quantum chemistry can be applied, specific studies correlating quantum chemical parameters with the molecular properties and reactivity of this compound are absent from the literature. These correlations are essential for predicting a compound's behavior in various chemical environments and for designing new molecules with desired properties.

Derivatives and Functionalization of 5 3 Bromobenzoyl 2 Methylpyridine

Synthesis and Characterization of Novel Pyridine (B92270) Derivatives from Related Bromopyridines

The synthesis of novel pyridine derivatives often begins with commercially available bromopyridines, which serve as foundational building blocks. A prominent example is the use of 5-bromo-2-methylpyridin-3-amine (B1289001) in palladium-catalyzed Suzuki cross-coupling reactions. mdpi.com This method allows for the introduction of various aryl groups at the 5-position of the pyridine ring, leading to a diverse array of derivatives.

The general synthetic pathway involves the reaction of the bromopyridine with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.com The reaction is typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water. mdpi.com To enhance the efficiency and scope of these reactions, the starting bromopyridine can be first converted to its acetamide (B32628) derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This intermediate often exhibits improved reactivity in subsequent cross-coupling reactions.

The resulting novel pyridine derivatives are then rigorously characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm their structures. mdpi.com For instance, the successful synthesis of compounds like 2-methyl-5-(4-methylphenyl)pyridin-3-amine is verified by identifying the characteristic signals of both the pyridine and the newly introduced aryl rings in the NMR spectra, as well as the molecular ion peak in the mass spectrum. mdpi.com

Synthesized Pyridine Derivatives and their Characterization Data mdpi.com
Compound NameStructureMelting Point (°C)Key ¹H-NMR Signals (δ ppm)Key ¹³C-NMR Signals (δ ppm)Mass Spec (m/z)
N-[5-Bromo-2-methylpyridine-3-yl]acetamideBr-C₅H₃N(CH₃)-NHCOCH₃2567.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃)16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1229 [M+H]⁺
2-Methyl-5-(4-methylphenyl)pyridin-3-amine(CH₃)C₆H₄-C₅H₃N(CH₃)-NH₂208-2097.99-7.64 (m, 2H, pyridine), 7.41 (m, 2H, Ar), 7.21 (m, 2H, Ar), 2.50 (s, 3H, methyl), 2.41 (s, 3H, methyl)16.7, 21.3, 120.5, 126.8, 128.8, 132.5, 133.8, 134.9, 144.2, 145.8198 [M]⁺
N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide(CH₃)₂C₆H₃-C₅H₃N(CH₃)-NHCOCH₃Not specifiedNot specifiedNot specifiedNot specified
5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amineCl(F)C₆H₃-C₅H₃N(CH₃)-NH₂3108.77 (s, 1H, pyridine), 8.7 (d, J=2.5 Hz, 1H, pyridine), 7.6 (m, 2H, Ar), 7.4 (m, 2H, Ar), 2.65 (s, 3H, methyl), 2.5 (s, 3H, methyl), 2.4 (s, 3H, COCH₃)16.4, 21.5, 24.2, 126.1, 127.6, 129.2, 132.1, 133.2, 134, 136.8, 149.2, 168.2240 [M+H]⁺

Strategies for Further Functionalization of the Pyridine Ring

The pyridine ring within 5-(3-Bromobenzoyl)-2-methylpyridine is inherently electron-deficient, a characteristic that makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org This reactivity is particularly pronounced at the positions ortho and para (C2 and C4) to the nitrogen atom. stackexchange.comvaia.com The attack of a nucleophile at these positions leads to the formation of a resonance-stabilized anionic intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, thereby favoring the substitution reaction. stackexchange.comvaia.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, which can displace a suitable leaving group on the pyridine ring. youtube.com While the parent pyridine ring in this compound does not have a leaving group other than a hydrogen atom, derivatization strategies can introduce one. For instance, oxidation of the pyridine nitrogen to an N-oxide can activate the ring for both electrophilic and nucleophilic substitution. youtube.com

Another powerful strategy for functionalizing the pyridine ring is through direct C-H functionalization. nih.gov This modern approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new substituents onto the pyridine core, minimizing waste and improving synthetic efficiency. nih.gov These reactions are often catalyzed by transition metals and can be directed to specific positions on the ring.

Modifications at the Bromobenzoyl Moiety

The bromobenzoyl moiety of this compound offers two primary sites for chemical modification: the bromine atom and the carbonyl group.

The bromine atom is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama couplings. libretexts.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. libretexts.orgyoutube.com In a typical Suzuki coupling, the bromo-substituted compound is reacted with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkyl groups, at the 3-position of the benzoyl ring. The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

The carbonyl group of the benzoyl moiety is also a versatile functional group. It can undergo a variety of derivatization reactions, such as reaction with hydrazines to form hydrazones or with hydroxylamines to form oximes. researchgate.net These reactions are useful for introducing new functionalities and can be used to link the molecule to other chemical entities. Furthermore, the carbonyl group can be reduced to a secondary alcohol, which can then be used in subsequent reactions, or it can be a site for nucleophilic addition reactions.

Development of Advanced Analogues with Tuned Electronic and Steric Properties

By strategically applying the functionalization methods described above, it is possible to develop advanced analogues of this compound with finely tuned electronic and steric properties.

For example, the electronic properties of the molecule can be modulated by introducing electron-donating or electron-withdrawing groups onto either the pyridine or the benzoyl ring. The introduction of electron-donating groups, such as methoxy (B1213986) or amino groups, will increase the electron density of the aromatic systems, while electron-withdrawing groups, like nitro or cyano groups, will decrease it. These modifications can influence the molecule's reactivity, its interaction with biological targets, and its photophysical properties.

Supramolecular Chemistry and Self Assembly of 5 3 Bromobenzoyl 2 Methylpyridine Analogues

Investigation of Intermolecular Interactions and Hydrogen Bonding Motifs in Pyridine-Benzoyl Systems

The molecular architecture of pyridine-benzoyl systems in the solid state is directed by a variety of weak intermolecular interactions. Hydrogen bonds, though often considered weak, play a crucial role in the initial formation of molecular assemblies. In structures containing pyridine (B92270) and benzoyl moieties, specific hydrogen bonding motifs are frequently observed. For instance, intramolecular hydrogen bonds can occur between the pyridine nitrogen and a hydrogen atom on an adjacent phenyl ring, leading to more rigid, U-shaped molecular conformations. rsc.org

Beyond classical hydrogen bonds, C-H···O and C-H···N interactions are prevalent. The carbonyl oxygen of the benzoyl group and the nitrogen atom of the pyridine ring act as effective hydrogen bond acceptors. These interactions, along with π-π stacking between the electron-rich pyridine and benzoyl rings, contribute significantly to the stability of the crystal packing. researchgate.net The presence of a halogen atom, such as bromine in 5-(3-Bromobenzoyl)-2-methylpyridine, introduces the possibility of halogen bonding, a highly directional interaction that can further guide the supramolecular assembly.

Table 1: Common Intermolecular Interactions in Pyridine-Benzoyl Systems

Interaction Type Donor Acceptor Typical Distance (Å) Role in Assembly
Hydrogen Bond N-H, O-H, C-H N (pyridine), O (carbonyl) 2.5 - 3.1 Dimer and chain formation researchgate.net
π-π Stacking Pyridine Ring Benzoyl Ring 3.6 - 4.3 Columnar stacking researchgate.netresearchgate.net
Halogen Bond C-Br O, N, π-system Variable Directional control of packing

Formation of Supramolecular Synthons and Architectures in Crystalline Forms

Supramolecular synthons are robust and reliable patterns of intermolecular interactions that act as building blocks in crystal engineering. taylorfrancis.comroutledge.com The predictability of these synthons allows for the rational design of crystalline materials with desired properties. In systems containing pyridine, a common and highly robust synthon is the acid-pyridine heterosynthon, formed through O-H···N and C-H···O hydrogen bonds when a carboxylic acid is co-crystallized with a pyridine derivative. researchgate.netnsf.gov

While this compound lacks a strong hydrogen bond donor like a carboxylic acid, it relies on weaker C-H···O and C-H···N interactions to form synthons. Molecules can link into centrosymmetric dimers or one-dimensional chains. researchgate.net For example, 2-pyridone derivatives are known to form highly stable hydrogen-bonded dimers via a pair of N-H···O bonds, creating a cyclic R2(8) motif. nih.govnih.gov Although the benzoyl-pyridine system lacks the N-H donor, the fundamental principle of forming dimeric or catemeric (chain-like) structures via complementary interactions holds.

The interplay of multiple weak interactions, such as hydrogen bonds and π-π stacking, can lead to the formation of more complex, dual-synthons that assemble into 2D sheets or 3D networks. researchgate.net The classification of molecular crystals can be based on the energetic hierarchy of these synthons, which dictate the formation of primary and secondary structural motifs. rsc.org

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures. For pyridine-appended molecules, this process is governed by the molecular conformation and intermolecular forces that mediate aggregation. rsc.org In solution, techniques like Nuclear Magnetic Resonance (NMR) can be used to study the initial stages of assembly, such as the formation of dimeric species. nih.gov

The transition from solution to the solid state through crystallization is a critical step where these assemblies become locked into a long-range ordered structure. The fluorescence properties of some pyridine-based fluorophores are intrinsically linked to their aggregation state, with studies showing the evolution of 1D nanostructures from nanoparticles as intermolecular interactions develop over time. rsc.org This aggregation can lead to tunable fluorescence, demonstrating a direct link between the supramolecular assembly process and the material's physical properties.

In some cases, the self-assembly of macrocycles linked by pyridine units can be triggered by external stimuli, such as the addition of a small amount of acid. This can induce a cooperative assembly mechanism, leading to the formation of high-aspect-ratio, mechanically robust nanotubes. nih.gov This highlights the potential to control and direct the self-assembly process to create advanced materials.

Metal Complexation Studies with Pyridine-Based Ligands

The nitrogen atom of the pyridine ring is an excellent coordination site for a wide range of metal ions, making pyridine-containing molecules valuable ligands in coordination chemistry. The self-assembly of these ligands with metal ions can lead to the formation of discrete, highly symmetric supramolecular architectures, such as coordination cages. acs.org

Ligands analogous to this compound, which possess a bidentate or polydentate character through the pyridine nitrogen and potentially the benzoyl oxygen, can coordinate with transition metals like Palladium(II), Copper(II), and Zinc(II). rsc.orgnih.gov For instance, studies on 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol show that the ligand coordinates to metal ions as a bidentate chelate, leading to complexes with tetrahedral or square planar geometries. nih.gov

The formation of these metal-ligand complexes is often a thermodynamically controlled process. acs.org The resulting metallosupramolecular structures can possess unique properties, such as internal cavities capable of encapsulating guest molecules, and their assembly can be influenced by factors like solvent and the presence of specific anions. acs.orgnih.gov

Table 2: Examples of Metal Complexation with Pyridine-Based Ligands

Metal Ion Ligand Type Resulting Structure Coordination Geometry Reference
Pd(II) Ditopic Pyridine-Imidazole Heterobimetallic Cage Square Planar nih.gov
Pd(II) Bis(1,2,3-triazolyl)pyridine "Chain of Dimers" Square Planar rsc.org
Cu(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Mononuclear Complex Square Planar nih.gov
Ni(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Mononuclear Complex Tetrahedral nih.gov

Anion Binding and Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule or ion within a larger "host" molecule. Pyridine and pyridinium-based structures are frequently employed as receptors for anions, a key area of research in supramolecular chemistry. nih.govresearchgate.net The design of these hosts often involves pre-organizing hydrogen bond donors to create a binding pocket that is complementary to the size, shape, and charge of the target anion.

Macrocyclic hosts containing pyridine and amide functionalities have demonstrated the ability to bind various anions, such as chloride (Cl⁻) and acetate (CH₃CO₂⁻), through hydrogen bonding interactions. nih.gov The strength of this binding can be quantified by determining the association constants using NMR titrations. nih.gov Metal complexes of pyridine-based ligands can also act as anion hosts. For example, palladium(II) complexes of macrocyclic ligands have been shown to bind strongly to halide anions, where the anion is held in place by a combination of metal coordination and N-H···anion hydrogen bonds. rsc.org The development of computational models to predict the Gibbs free energies of binding is an emerging tool to accelerate the discovery of new host-guest systems. chemrxiv.org

Potential Applications and Future Research Directions

Role in Advanced Materials Science and Engineering

The exploration of pyridine (B92270) derivatives in materials science is a burgeoning field, with applications ranging from functional nanomaterials to specialized photosensitizers. nih.gov The inherent properties of the pyridine ring, such as its ability to coordinate with metal ions, make it a valuable component in the design of novel materials and catalysts. nih.govyoutube.commdpi.com

Recent research has highlighted the potential of bromobenzoylpyridine structures as highly efficient photosensitizers for applications like photodynamic therapy (PDT). nih.gov A photosensitizer based on a bromobenzoylpyridine, designated 2N-Br, was shown to generate reactive oxygen species (ROS) with high efficiency despite having suppressed phosphorescence. nih.gov The molecule's structure, featuring both a carbonyl group and a bromine atom, is key to promoting the intersystem crossing process necessary for photosensitization. nih.gov This characteristic is crucial for PDT, where the goal is to produce cytotoxic ROS to destroy target cells. nih.gov When formulated into nanoparticles, this material demonstrated a significant photodynamic effect on cancer cells under light exposure, establishing a molecular strategy where strong ROS generation can be achieved even with low phosphorescence. nih.gov This points to a promising future for 5-(3-Bromobenzoyl)-2-methylpyridine and its isomers in the development of advanced phototherapeutic agents.

Furthermore, pyridine derivatives are integral to the development of organometallic complexes and functional nanomaterials, suggesting that this compound could serve as a critical ligand or building block in these areas. nih.govnih.gov

Contributions to Organic Synthesis Methodologies and Green Chemistry Principles

Pyridine and its derivatives are foundational in organic chemistry, serving as precursors for a vast array of pharmaceuticals and agrochemicals. rsc.orggrandviewresearch.com The synthesis of substituted pyridines is a major focus, with an increasing emphasis on developing sustainable and environmentally friendly methods in line with the principles of green chemistry. lucintel.com

The future of pyridine synthesis is trending towards the adoption of greener methods, such as the use of bio-based feedstocks and processes that reduce environmental impact. grandviewresearch.comlucintel.com Innovations in catalysis are central to this effort. For instance, the use of magnetically recoverable nanocatalysts offers a method for simple catalyst separation and reuse, which is a key principle of green chemistry. rsc.org Such catalysts have been effectively used in multicomponent reactions to produce various pyridine derivatives. rsc.org Another advanced approach is the use of earth-abundant and economical cobalt catalysts for [2+2+2] cycloaddition reactions, which provide a straightforward and efficient route to multi-substituted pyridines. rsc.org

While specific green synthesis routes for this compound are not extensively documented, the methodologies applied to similar structures provide a clear direction for future research. google.comgoogle.com The development of catalytic, solvent-minimized, and energy-efficient syntheses for this and related bromobenzoylpyridines will be crucial for its cost-effective and sustainable production for potential large-scale applications. grandviewresearch.com

Theoretical Insights for Molecular Design and Property Prediction

Computational chemistry provides powerful tools for understanding the structure-property relationships of molecules like this compound, guiding the design of new compounds with desired characteristics. Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in predicting molecular geometry, electronic properties, and reaction pathways. nih.govmdpi.com

For example, in the study of the bromobenzoylpyridine photosensitizer 2N-Br, theoretical calculations were used to show that the molecule has a narrow energy gap between its singlet and triplet states (ΔEST). nih.gov This small gap is crucial for facilitating the efficient intersystem crossing that leads to the generation of reactive oxygen species. nih.gov Single-crystal X-ray analysis further revealed a significant dihedral angle between the molecular planes, which, along with weak intermolecular interactions, enhances the non-radiative transition, favoring ROS generation over phosphorescence. nih.gov

Similarly, computational modeling has been used to predict the anti-glioblastoma potency of pyridine-containing benzoyl-phenoxy-acetamide derivatives, demonstrating that a strategically placed pyridine moiety can enhance pharmacological properties. nih.gov Molecular docking studies are also widely used to predict the binding interactions of pyridine derivatives with biological targets, such as enzymes, which is essential for designing new therapeutic agents. mdpi.comnih.gov These theoretical approaches offer a rational basis for designing novel molecules based on the this compound scaffold for specific applications in medicine and materials science.

Emerging Research Areas in Pyridine Chemistry and Its Derivatives

The field of pyridine chemistry is dynamic, with several emerging research areas promising to expand the utility of derivatives like this compound. The global market for pyridines is experiencing robust growth, driven by their increasing use in the pharmaceutical and agrochemical sectors. grandviewresearch.comlucintel.com

Key emerging trends include:

Advanced Therapeutic Agents: There is significant interest in developing pyridine-based compounds to combat multidrug-resistant pathogens. nih.gov The unique structural and solubility properties of pyridine scaffolds make them attractive for designing novel antibiotics. nih.gov Furthermore, their role as photosensitizers in photodynamic therapy is a rapidly advancing frontier. nih.gov

Sustainable Agrochemicals: The agricultural industry relies on pyridine derivatives for herbicides, fungicides, and insecticides. youtube.comgrandviewresearch.comlucintel.com Future research will focus on creating more effective and environmentally benign agrochemicals, including the development of bio-based pyridine alternatives. grandviewresearch.com

Novel Catalysis: The use of pyridine derivatives as ligands in transition metal catalysis continues to be an active area of research. nih.gov New catalytic systems are being developed that leverage the unique electronic properties of the pyridine ring to achieve novel organic transformations under mild conditions. acs.org This includes photochemical methods that use light to functionalize pyridines in new ways. acs.org

Innovative Synthesis: The development of novel and efficient synthetic routes to access structurally complex pyridine derivatives remains a core research area. rsc.orgrsc.org This includes multicomponent reactions and advanced catalytic cycloadditions that allow for the rapid assembly of diverse molecular architectures. rsc.orgrsc.org

The versatility of the pyridine scaffold ensures its continued importance in drug discovery, materials science, and industrial chemistry for the foreseeable future. rsc.orgnih.gov

Q & A

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodology :
  • DFT Calculations : Optimize transition states for Pd-catalyzed couplings (e.g., ΔG‡ for Suzuki reactions ~25 kcal/mol) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Machine Learning : Train models on pyridine derivative reaction databases to predict optimal catalysts/solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.